molecular formula C21H18O4 B5554664 3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5554664
M. Wt: 334.4 g/mol
InChI Key: DIIWAJIEUVWLMI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan-chromenone core. Its structure includes a 4-methoxyphenyl group at the 3-position and a propyl chain at the 5-position. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-3-4-14-9-21(22)25-20-11-19-17(10-16(14)20)18(12-24-19)13-5-7-15(23-2)8-6-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIWAJIEUVWLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with a suitable furan derivative under acidic or basic conditions to form the intermediate compound This intermediate is then subjected to cyclization reactions to form the furochromenone core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. The process is scaled up to meet industrial demands while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

2.1. Electrophilic Substitution

The chromenone moiety in furocoumarins is prone to electrophilic substitution due to the electron-withdrawing carbonyl group. Substituents like the propyl group at position 5 and the 4-methoxyphenyl group at position 3 influence reactivity.

Example Reactions :

  • Nitration : Substitution at the para position of the methoxy group under strong acidic conditions.

  • Bromination : Possible at the chromenone’s α-position (adjacent to the carbonyl).

2.2. Nucleophilic Addition

The carbonyl group in the chromenone framework can undergo nucleophilic attack. For instance, hydride reagents (e.g., NaBH₄) may reduce the carbonyl to a hydroxyl group, altering the compound’s stability and reactivity.

2.3. Oxidation and Reduction

  • Oxidation : The propyl substituent at position 5 could undergo oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : The ketone group may be reduced to a secondary alcohol using LiAlH₄.

Analytical Techniques

1H and 13C NMR spectroscopy are critical for structural characterization, as seen in analogous compounds . High-resolution mass spectrometry (HRMS) confirms molecular weight and purity .

Challenges and Limitations

  • Synthesis Efficiency : Analogous compounds often require excess reagents and prolonged reaction times for complete conversion .

  • Stability : Sensitivity to light and moisture may necessitate controlled storage conditions.

Citations : Lichitsky et al. (2021) describe multi-component condensation methods for furocoumarins. Smolecule (2024) details biological activities of related furochromenones. Redalyc (2023) reports neuroprotective effects in coumarin analogs.

Scientific Research Applications

Basic Information

  • Molecular Formula : C21H18O4
  • Molecular Weight : 334.3652 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-5-propylfuro[3,2-g]chromen-7-one
  • CAS Number : 374762-77-3

Structural Characteristics

The compound features a furochromone backbone, characterized by a fused furan and chromone ring system. The presence of the methoxy and propyl substituents enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that furochromones exhibit significant anticancer properties. A study demonstrated that derivatives of furochromones, including those similar to 3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one, can induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation.

StudyFindings
Induced apoptosis in breast cancer cells with IC50 values in the low micromolar range.
Inhibition of tumor growth in xenograft models using furochromone derivatives.

Anti-inflammatory Effects

Furochromones have also been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.

StudyFindings
Decreased levels of TNF-alpha and IL-6 in treated mice.
Reduction of edema in paw inflammation models.

Material Science Applications

The unique structural properties of this compound lend themselves to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high photostability and favorable electronic properties make it a candidate for further exploration.

ApplicationDescription
OLEDsUsed as an emissive layer due to its luminescent properties.
OPVsActs as a donor material in bulk heterojunction solar cells.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create new derivatives with tailored properties for specific applications.

Reaction TypeExample
Coupling ReactionsFormation of new carbon-carbon bonds with various electrophiles.
Functional Group ModificationConversion of methoxy groups into other functional groups for diverse applications.

Case Study 1: Anticancer Research

In a recent study published in Cancer Letters, researchers synthesized a series of furochromone derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated a promising selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Case Study 2: Material Development

A team at a leading university investigated the use of furochromone derivatives in OLED applications. They reported that incorporating this compound into device architectures improved efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one and related furanocoumarins:

Compound Name Substituents Molecular Weight Key Properties/Activities Evidence Source
This compound 3-(4-methoxyphenyl), 5-propyl Not provided Hypothesized enhanced lipophilicity and aromatic interactions N/A
5-Methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one 3-phenyl, 5-methyl, 6-propyl Not provided Structural analog with phenyl and methyl groups; potential solubility differences
3-tert-Butyl-5,6,9-trimethylfuro[3,2-g]chromen-7-one 3-tert-butyl, 5,6,9-trimethyl 284.35 g/mol High steric hindrance; predicted boiling point: 415.1°C
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one 2,3,5,9-tetramethyl 242.27 g/mol Increased hydrophobicity; potential for membrane penetration
9-Hydroxy-4-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one (Zanthotaxol) 4-prenyl, 9-hydroxy Not provided Enhanced bioavailability due to prenyl group; antioxidant properties
Bergaptol (4-Hydroxy-7H-furo[3,2-g]chromen-7-one) 4-hydroxy ~202.18 g/mol* Phototoxic and photomutagenic effects; high polarity
7H-Furo[3,2-g]chromen-7-one (Psoralen core) No substituents 186.16 g/mol Base structure; used in phototherapy for skin disorders

*Calculated based on molecular formula.

Structural and Functional Insights

Substituent Position and Bioactivity
  • Propyl Chain : The 5-propyl substituent balances lipophilicity and flexibility, contrasting with bulkier groups (e.g., prenyl in Zanthotaxol or morpholinyl-oxopropyl in ), which may hinder target access.
Enzyme Inhibition and Anticancer Potential
  • Compounds with oxygen-containing substituents (e.g., hydroxyl in bergaptol or methoxy in the target) show varied effects on cytochrome P450 (CYP) enzymes. For instance, furanocoumarins with rigid side chains (e.g., derivatives) inhibit CYP3A4, a key drug-metabolizing enzyme .
  • The target compound’s structure aligns with docking studies in , where 7H-furo[3,2-g]chromen-7-one derivatives demonstrated FLT3 tyrosine kinase inhibition (docking score: -7.3). The addition of a 4-methoxyphenyl group could further optimize binding interactions .

Physicochemical Properties

  • Lipophilicity : The propyl chain and methoxyphenyl group likely increase logP compared to psoralen () but reduce it relative to prenylated derivatives like Zanthotaxol .
  • Solubility : Polar substituents (e.g., hydroxyl in bergaptol ) improve aqueous solubility, whereas methyl or tert-butyl groups () favor lipid membranes.

Biological Activity

3-(4-Methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromones. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current findings on the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C21H18O4C_{21}H_{18}O_{4} with a molecular weight of approximately 334.37 g/mol. The compound features a furochromone structure which is significant for its biological activity.

PropertyValue
Molecular FormulaC21H18O4
Molecular Weight334.37 g/mol
InChIInChI=1S/C21H18O4
InChIKeyDIIWAJIEUVWLMI-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. This activity is attributed to its ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. Specifically, it was observed to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism through which the compound may mitigate inflammatory responses .

Anticancer Properties

In vitro studies have revealed that this compound possesses anticancer activity against several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. Notably, it has been reported to inhibit cell proliferation with an IC50 value in the micromolar range, highlighting its potential as a therapeutic agent .

Study on Vascular Smooth Muscle Cells

A recent investigation focused on the effects of this compound on vascular smooth muscle cells (VSMCs). The study found that treatment with this compound significantly inhibited VSMC proliferation and migration, which are critical processes in vascular remodeling associated with atherosclerosis. The compound was shown to reduce neointima formation in an in vivo model of balloon injury in rats, suggesting its potential application in cardiovascular diseases .

Mechanistic Insights

The mechanism underlying the anticancer effects was explored through various assays. The compound was found to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, it was shown to modulate signaling pathways associated with cell survival and proliferation, including the MAPK/ERK pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation and cyclization reactions. For example, substituted coumarins are often prepared using Pechmann or Kostanecki-Robinson reactions. Evidence from analogous furochromenones (e.g., 5-phenyl derivatives) suggests using substituted resorcinol derivatives with β-ketoesters under acidic conditions . Optimization may involve varying catalysts (e.g., H₂SO₄, BF₃·Et₂O) or microwave-assisted synthesis to improve yield and reduce reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with structurally similar furochromenones (e.g., methoxy and propyl substituents typically resonate at δ 3.8–4.0 ppm and δ 0.9–1.5 ppm, respectively) .
  • HRMS : Verify molecular ion peaks (e.g., exact mass ± 0.001 Da) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and furan ring vibrations .
    • Data Table :
TechniqueKey Peaks/FeaturesReference
1H NMRδ 6.8–7.5 ppm (aromatic protons)
13C NMRδ 160–165 ppm (carbonyl carbon)
HRMS[M+H]+ calculated for C₁₉H₁₈O₄: 310.1205

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254–320 nm for chromenones). Mobile phase: acetonitrile/water (70:30) .
  • TLC : Monitor reaction progress using silica plates (Rf ~0.5 in ethyl acetate/hexane).
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines) to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450, kinases). The methoxyphenyl group may engage in π-π stacking with aromatic residues .
  • QSAR Studies : Correlate substituent effects (e.g., propyl chain length) with observed bioactivity using datasets from analogs .
    • Note : Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) .

Q. What experimental designs are appropriate for studying environmental fate and degradation products?

  • Methodology :

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions. Monitor degradation via LC-MS to identify byproducts (e.g., hydroxylated or demethylated derivatives) .
  • Soil/Water Microcosms : Assess biodegradation using OECD 301/307 protocols. Quantify residual compound via extraction and GC-MS .

Q. How can isotopic labeling (e.g., deuterium) aid in metabolic tracing?

  • Methodology : Synthesize deuterated analogs (e.g., 3-(4-methoxy-d₃-phenyl)) using deuterated reagents (e.g., CD₃I) . Track metabolites in biological matrices (e.g., liver microsomes) via LC-HRMS. Compare fragmentation patterns to map metabolic pathways (e.g., O-demethylation) .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points, spectral data)?

  • Methodology :

  • Standardized Protocols : Reproduce measurements under controlled conditions (e.g., DSC for melting points, NMR in deuterated solvents).
  • Cross-Validation : Compare data with structurally validated analogs (e.g., 4-hydroxy-9-methoxy derivatives in ).

Research Gaps and Future Directions

  • Synthetic Challenges : Limited data on regioselective functionalization of the furochromenone core. Explore transition-metal catalysis (e.g., Pd-mediated C–H activation) .
  • Ecotoxicology : No studies on aquatic toxicity (e.g., Daphnia magna EC₅₀). Prioritize OECD 202/203 assays .

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